

Application of 3,4-Diaminobenzhydrazide in covalent organic frameworks (COFs)

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Compound of Interest

Compound Name: 3,4-Diaminobenzhydrazide

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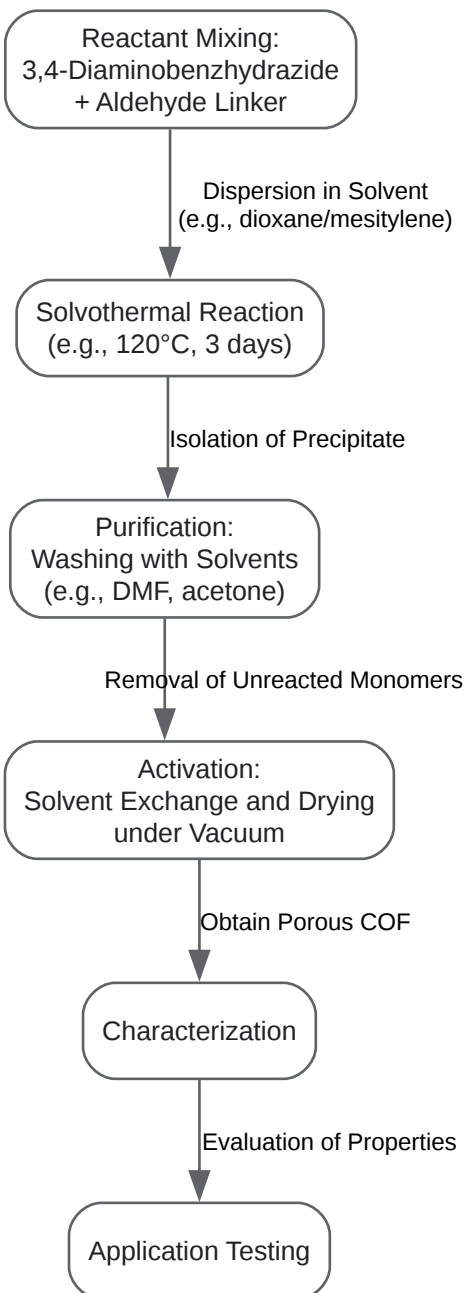
I. Theoretical Framework for COF Synthesis using 3,4-Diaminobenzhydrazide

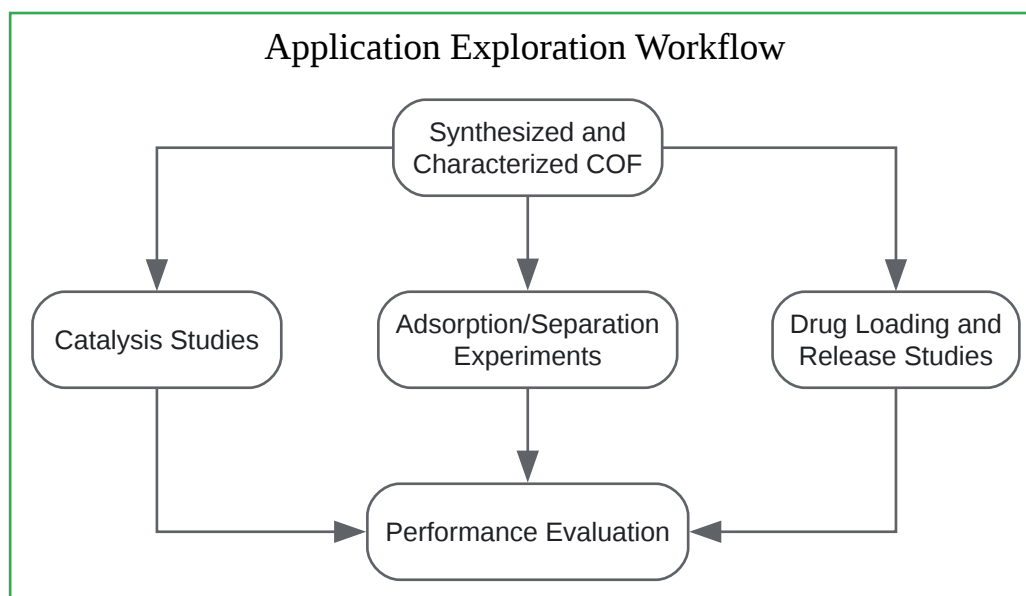
The synthesis of a COF from **3,4-Diaminobenzhydrazide** would likely proceed through the formation of hydrazone or imine linkages via condensation reactions with aldehyde-containing monomers. The presence of two adjacent amino groups on the benzene ring and a hydrazide moiety offers multiple possibilities for forming extended two-dimensional (2D) or three-dimensional (3D) networks.

A potential synthetic strategy involves the reaction of **3,4-Diaminobenzhydrazide** with a tritopic aldehyde linker, such as 1,3,5-triformylphloroglucinol (TFP) or 1,3,5-triformylbenzene (TFB). The reaction between the hydrazide group of **3,4-Diaminobenzhydrazide** and the aldehyde groups of the linker would lead to the formation of a hydrazone-linked COF. The amino groups on the **3,4-Diaminobenzhydrazide** unit could then serve as functional sites within the COF pores, potentially influencing its properties and applications.

Below is a diagram illustrating the proposed synthetic workflow for a COF derived from **3,4-Diaminobenzhydrazide**.

Proposed Synthetic Workflow





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